molecular formula C10H13NO3S B13204599 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

Cat. No.: B13204599
M. Wt: 227.28 g/mol
InChI Key: LBSQOILPIRPJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NO₃S It features a thiophene ring substituted with a morpholine moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method includes the reaction of thiophene-2-carbaldehyde with morpholine in the presence of a base, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Formation of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carboxylic acid.

    Reduction: Formation of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed bioactivity. The thiophene ring and morpholine moiety are likely involved in binding interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde:

    Morpholine-4-carbaldehyde: Lacks the thiophene ring, limiting its use in electronic and material science applications.

    4-(Hydroxymethyl)morpholine: Lacks the thiophene ring and aldehyde group, reducing its potential as an intermediate in complex syntheses.

Uniqueness

4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring, morpholine moiety, and hydroxymethyl group

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-4-9-6-14-2-1-11(9)8-3-10(5-13)15-7-8/h3,5,7,9,12H,1-2,4,6H2

InChI Key

LBSQOILPIRPJEC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=CSC(=C2)C=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.